![molecular formula C11H13BrN2 B13968381 6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a bromine atom at the 6th position and an isopropyl group at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with isopropyl isocyanide in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the benzimidazole ring can facilitate binding to these targets, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the specific biological context and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1-isopropyl-2-methyl-1H-benzo[D]imidazole
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[D]imidazole
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[D]imidazole
Uniqueness
6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 6th position and the isopropyl group at the 2nd position can lead to distinct interactions with molecular targets compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H13BrN2 |
|---|---|
Molekulargewicht |
253.14 g/mol |
IUPAC-Name |
6-bromo-1-methyl-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C11H13BrN2/c1-7(2)11-13-9-5-4-8(12)6-10(9)14(11)3/h4-7H,1-3H3 |
InChI-Schlüssel |
ACTFWLPLHGIUBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(N1C)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


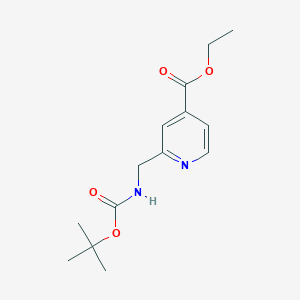
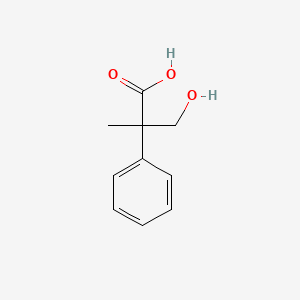
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
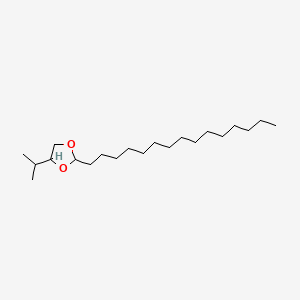


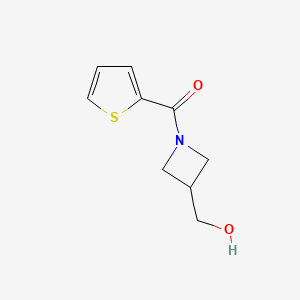
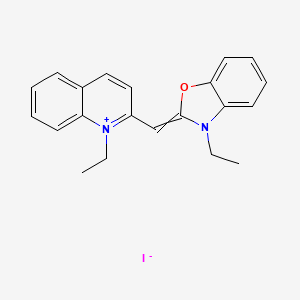
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
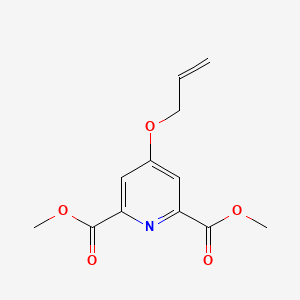
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)

![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)
